molecular formula C13H14N2O3 B13957617 4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester CAS No. 64399-37-7

4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester

Cat. No.: B13957617
CAS No.: 64399-37-7
M. Wt: 246.26 g/mol
InChI Key: YIXJMFGCUAPJCZ-UHFFFAOYSA-N
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Description

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and oxidation steps. One common method involves the following steps:

    Condensation: 2-aminopyridine reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrido[1,2-a]pyrimidine ring system.

    Oxidation: The cyclized product is then oxidized using an oxidizing agent such as potassium permanganate to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrido[1,2-a]pyrimidine ring.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

    Condensation: Aldehydes, ketones.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a propanoic acid ethyl ester group.

    2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Contains a hydroxyl group, which can influence its reactivity and biological activity.

    4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Structurally similar with a quinoline ring system, used for comparative studies in biological activity.

Uniqueness

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester is unique due to its specific functional groups and ring structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.

Properties

CAS No.

64399-37-7

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-(4-oxopyrido[1,2-a]pyrimidin-3-yl)propanoate

InChI

InChI=1S/C13H14N2O3/c1-2-18-12(16)7-6-10-9-14-11-5-3-4-8-15(11)13(10)17/h3-5,8-9H,2,6-7H2,1H3

InChI Key

YIXJMFGCUAPJCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CN=C2C=CC=CN2C1=O

Origin of Product

United States

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